molecular formula C15H11N3 B2683535 2-(1H-indol-3-yl)-1H-1,3-benzodiazole CAS No. 54634-78-5

2-(1H-indol-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2683535
CAS No.: 54634-78-5
M. Wt: 233.274
InChI Key: RCZFLAJLIRTRKX-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1H-1,3-benzodiazole is a synthetic hybrid compound incorporating indole and benzimidazole pharmacophores, making it a valuable scaffold for pharmaceutical and biological research. Compounds featuring these core structures are extensively investigated for their broad-spectrum biological activities . Research into structurally similar molecules suggests potential for applications in developing antibacterial agents, particularly against challenging pathogens like Staphylococcus aureus (including methicillin-resistant MRSA) and Mycobacterium tuberculosis . The indole moiety is known to play a role in bacterial processes such as biofilm formation and antibiotic tolerance, while the benzimidazole ring system is a privileged structure in medicinal chemistry . Furthermore, indole-benzimidazole hybrids and their metal complexes are of significant interest in oncology research for their antiproliferative activities against various cancer cell lines . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZFLAJLIRTRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 1h Indol 3 Yl 1h Benzimidazole Derivatives

Conventional Synthetic Routes to 2-(1H-Indol-3-yl)-1H-benzimidazole

Condensation Reactions of Indole-3-carboxaldehyde (B46971) with o-Phenylenediamine (B120857)

The most fundamental approach to synthesizing the 2-(1H-indol-3-yl)-1H-benzimidazole scaffold involves the condensation reaction between an o-phenylenediamine and an indole-3-carboxaldehyde. mdpi.comenpress-publisher.comnih.gov This reaction is a cornerstone of benzimidazole (B57391) synthesis, typically proceeding through a two-step process: the formation of a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to yield the final benzimidazole ring system. mdpi.com

In a typical procedure, equimolar amounts of indole-3-carboxaldehyde and o-phenylenediamine are reacted in a suitable solvent. nih.gov The reaction conditions, including temperature and the presence of catalysts, can significantly influence the reaction rate and the yield of the product. This direct condensation method is widely employed due to the ready availability of the starting materials.

Catalytic Approaches in 2-(1H-Indol-3-yl)-1H-benzimidazole Synthesis

To improve the efficiency and yield of the condensation reaction, various catalytic systems have been developed. These catalysts can be broadly categorized into acidic, metallic, and nanomaterial-based systems.

Acid catalysts such as polyphosphoric acid, p-toluenesulfonic acid, phosphoric acid, sulfuric acid, and glacial acetic acid are commonly used. nih.govgoogle.comresearchgate.net For instance, indole-3-carboxylic acid can be condensed with substituted o-phenylenediamines in the presence of polyphosphoric acid at high temperatures to afford the desired indole-benzimidazoles. researchgate.net Another approach utilizes ammonium bromide as an efficient and readily available catalyst for the reaction between o-phenylenediamine and substituted aldehydes in ethanol at room temperature.

A variety of metal-based catalysts have also been proven effective. Cobalt compounds, such as Co(OH)₂/CoO, have been used to catalyze the synthesis from o-phenylenediamine and indole-3-carboxaldehyde in ethanol, achieving yields of over 80%. google.com Supported gold nanoparticles (Au/TiO₂) have been employed as an efficient heterogeneous catalyst for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and corresponding aldehydes under ambient conditions. mdpi.com Other reported metal catalysts include Sc(OTf)₃, H₂O₂/HCl, and various lanthanide Lewis acids. nih.gov

Recent advancements have focused on the use of heterogeneous and nanocatalysts, which offer advantages like easy recovery and reusability. Engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), nano-Fe₂O₃, and ZrO₂–Al₂O₃ solid acids are examples of such catalysts that provide excellent yields under mild conditions. nih.govnih.govrsc.orgrsc.org

Table 1: Comparison of Catalytic Systems for 2-(1H-Indol-3-yl)-1H-benzimidazole Synthesis

Catalyst System Starting Materials Reaction Conditions Yield (%) Reference
Polyphosphoric Acid Indole-3-carboxylic acid, o-phenylenediamine High temperature, Ethylene glycol 79 researchgate.net
Co(OH)₂/CoO Indole-3-carboxaldehyde, o-phenylenediamine Ethanol >80 google.com
Ammonium Bromide Indole-3-carboxaldehyde, o-phenylenediamine Ethanol, Room temperature Good
Au/TiO₂ Indole-3-carboxaldehyde, o-phenylenediamine Ambient temperature High mdpi.com
MgO@DFNS Indole-3-carboxaldehyde, o-phenylenediamine Ambient temperature Excellent rsc.org
p-Toluenesulfonic acid Indole-3-carboxaldehyde, o-phenylenediamine Grinding, Solvent-free High nih.gov

One-Pot Reaction Protocols for Indolyl-benzimidazole Formation

One-pot synthesis protocols are highly desirable as they reduce reaction time, minimize waste, and simplify purification procedures. Several one-pot methods for the synthesis of 2-(1H-indol-3-yl)-1H-benzimidazole and its derivatives have been reported. nih.goviajpr.com These often involve the direct reaction of o-phenylenediamine and indole-3-carboxaldehyde in the presence of a catalyst without the isolation of intermediates. iajpr.com

For example, a facile one-pot synthesis can be achieved by reacting o-phenylenediamine with various aldehydes using ammonium bromide as a catalyst in ethanol at room temperature. Similarly, the use of engineered MgO@DFNS as a heterogeneous catalyst allows for a one-pot synthesis via the condensation of o-phenylenediamine and various aldehydes at ambient temperature, resulting in excellent yields and a clean reaction profile. rsc.org These methods are considered green and economically viable due to their mild conditions and simple experimental techniques. iajpr.com

Solvent-Free and Microwave-Assisted Synthetic Techniques

In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for the synthesis of benzimidazole derivatives. Solvent-free synthesis, often conducted by grinding the reactants together at room temperature followed by heating, offers an operationally simple and environmentally friendly alternative. nih.govumich.edu This method demonstrates high atom economy and often leads to moderate to high yields. umich.edu

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net The synthesis of 2-(1H-indol-3-yl)-1H-benzimidazole derivatives under microwave-assisted conditions significantly reduces reaction times from hours to minutes and can lead to increased yields compared to conventional heating methods. nih.govarkat-usa.orgtandfonline.com For instance, the synthesis of 2-(2',5'-disubstituted-1'H-indol-3'-yl)-1H-benzo[d]imidazoles showed yields of 75% to 92% under microwave irradiation, compared to 51% to 63% with traditional heating. google.com These techniques represent a more sustainable and efficient approach to synthesizing this important class of compounds.

Functionalization and Structural Modification of the 2-(1H-Indol-3-yl)-1H-benzimidazole Core

Alkylation Strategies on Nitrogen Atoms of the Indole (B1671886) and Benzimidazole Moieties

The nitrogen atoms present in both the indole and benzimidazole rings of the 2-(1H-indol-3-yl)-1H-benzimidazole core are susceptible to functionalization, most commonly through alkylation. This structural modification is a key strategy for creating a diverse range of derivatives with potentially altered biological activities. nih.gov

Alkylation can be performed using various alkylating agents, such as alkyl halides (e.g., methyl iodide, alkyl bromides), in the presence of a base. nih.govresearchgate.net For example, N-methylated indolylbenzimidazole can be formed by treating the parent compound with sodium hydride followed by methyl iodide at room temperature, resulting in a good yield of the disubstituted product. nih.gov Phase-transfer catalysts, like tetrabutylammonium hydrogen sulfate, can also be employed in conjunction with a base such as aqueous potassium hydroxide for the alkylation of 2-substituted benzimidazoles with C₃–C₁₀ alkyl bromides. researchgate.net

The regioselectivity of the alkylation, particularly on the unsymmetrical benzimidazole and indole rings, can be a challenge. The reaction can lead to a mixture of N-1 and N-3 isomers on the benzimidazole ring and the N-1 position on the indole ring. The specific conditions, including the choice of base, solvent, and alkylating agent, can influence the ratio of the resulting isomers. beilstein-journals.orgresearchgate.net

Table 2: Examples of Alkylation Reactions on the Indolyl-benzimidazole Core

Substrate Reagents Product Yield (%) Reference

Acylation and Formylation Reactions for Diversification

The introduction of acyl and formyl groups onto the 2-(1H-indol-3-yl)-1H-benzimidazole scaffold serves as a key strategy for structural diversification, providing handles for further synthetic transformations. Research has explored various methods to achieve these modifications, with differing degrees of success depending on the reaction conditions and the specific site of functionalization.

One notable investigation focused on the reactivity of the model compound 2-(1H-indol-3-yl)-1H-benzo[d]imidazole. nih.gov In this study, N-methylation was achieved by treating the substrate with sodium hydride and methyl iodide, resulting in the disubstituted product, 2-(1-methyl-1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, in a 67% yield. nih.gov

However, attempts to directly formylate the parent compound under standard Vilsmeier-Haack conditions (using a reagent generated from DMF and POCl₃) were unsuccessful, leading to significant tarring and decomposition of the reaction mixture. nih.govijpcbs.comwikipedia.org This outcome highlights the sensitivity of the electron-rich indole and benzimidazole rings to the highly electrophilic Vilsmeier reagent. nih.govorganic-chemistry.orgsid.ir Protecting the indole nitrogen was explored as a potential solution to minimize side reactions, but this approach also failed to yield the desired product. nih.gov A successful, though low-yielding, formylation was ultimately achieved by altering the synthetic route. Treatment of 2-(1-ethyl-1H-indol-3-yl)-1H-benzo[d]imidazole with n-butyllithium in tetrahydrofuran at -78 °C, followed by the addition of dimethylformamide (DMF), afforded the formylated product in a 16% yield. nih.gov

Table 1: Functionalization of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole
Reaction TypeSubstrateReagentsProductYieldReference
N-Methylation2-(1H-indol-3-yl)-1H-benzo[d]imidazole1. NaH 2. MeI2-(1-methyl-1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole67% nih.gov
Formylation2-(1-ethyl-1H-indol-3-yl)-1H-benzo[d]imidazole1. n-BuLi, THF, -78°C 2. DMFFormylated derivative16% nih.gov

Substitution Pattern Variations on the Indole and Benzimidazole Rings

Varying the substitution patterns on both the indole and benzimidazole rings is a fundamental strategy for modulating the physicochemical and biological properties of the 2-(1H-indol-3-yl)-1H-benzimidazole core. Synthetic approaches typically involve the condensation of appropriately substituted precursors, namely indole-3-carboxaldehydes (or their equivalents like carboxylic acids) and o-phenylenediamines.

Indole Ring Modifications:

Modifications to the indole moiety are readily achieved by starting with substituted indole-3-carboxaldehydes. The reaction scope has been shown to tolerate a variety of substituents at the N-1 and C-2 positions of the indole ring. For instance, substitutions on the indole nitrogen with aliphatic (ethyl, butyl), benzyl (B1604629), and phenyl groups proceed smoothly, affording the corresponding N-substituted 2-(1H-indol-3-yl)-1H-benzimidazole derivatives in good to excellent yields (79–98%). nih.gov Similarly, placing substituents at the C-2 position of the indole ring is well-tolerated, leading to the desired products in high yields. nih.gov

Table 2: Synthesis of 2-(1H-Indol-3-yl)-1H-benzimidazole Derivatives with Indole Ring Substitutions
Indole PrecursorSubstituent PositionSubstituentProduct YieldReference
1-Ethyl-1H-indole-3-carboxaldehydeN-1Ethyl98% nih.gov
1-Butyl-1H-indole-3-carboxaldehydeN-1Butyl94% nih.gov
1-Benzyl-1H-indole-3-carboxaldehydeN-1Benzyl85% nih.gov
1-Phenyl-1H-indole-3-carboxaldehydeN-1Phenyl79% nih.gov
2-Methyl-1H-indole-3-carboxaldehydeC-2MethylGood nih.gov
2-Phenyl-1H-indole-3-carboxaldehydeC-2PhenylGood nih.gov

Benzimidazole Ring Modifications:

Diversity on the benzimidazole portion of the molecule is typically introduced by employing substituted o-phenylenediamines as the starting materials. This approach is highly effective for incorporating a wide range of functional groups onto the benzene (B151609) ring of the benzimidazole system. The condensation reaction is compatible with o-phenylenediamines bearing both electron-donating and electron-withdrawing groups. nih.govresearchgate.net

For example, diamines with halogen (chloro, bromo) and methyl substituents react efficiently to give the target products in excellent yields (72–97%). nih.gov However, the presence of certain substituents can influence the reaction outcome. With strongly electron-withdrawing groups like trifluoromethyl (CF₃) and nitro (NO₂) on unsymmetrical o-phenylenediamines, mixtures of two constitutional isomers are formed, with total yields of 52% and 63%, respectively. nih.gov The presence of a methoxy group has been observed to slightly decrease the yield. nih.gov One common synthetic method involves the condensation of indole carboxylic acids with substituted o-phenylenediamines at high temperatures, using polyphosphoric acid as a catalyst. researchgate.net

Table 3: Synthesis of 2-(1H-Indol-3-yl)-1H-benzimidazole Derivatives with Benzimidazole Ring Substitutions
o-Phenylenediamine SubstituentProduct YieldNotesReference
Halogens (Cl, Br)72-97%- nih.gov
Methyl72-97%- nih.gov
Trifluoromethyl (CF₃)52% (total)Mixture of isomers nih.gov
Nitro (NO₂)63% (total)Mixture of isomers nih.gov
Methoxy (OCH₃)51-57%Slightly decreased yield nih.gov

Synthesis of Bridged and Fused Derivatives

Expanding the structural complexity of the 2-(1H-indol-3-yl)-1H-benzimidazole framework through the creation of bridged and fused polycyclic systems has been an area of active research. These advanced architectures are pursued to explore novel chemical space and molecular geometries.

Fused Derivatives:

Annulation reactions, where a new ring is built onto the existing benzimidazole core, are a primary method for generating fused systems. mdpi.com A notable strategy involves the Rh(III)-catalyzed [4+2] annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds like 2-diazocyclohexane-1,3-diones. acs.orgnih.gov This reaction proceeds via C-H activation and carbene insertion to construct benzimidazole-fused quinolines. acs.orgnih.gov

Another important class of fused derivatives are the benzimidazole-fused 1,4-benzoxazepines. nih.gov One synthetic route to these seven-membered ring systems involves a base-mediated (4+3) annulation of spiro-epoxyoxindoles with 2-(2-fluoroaryl)-1H-benzimidazoles. This process occurs through a tandem intermolecular epoxide ring-opening followed by an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. researchgate.net An alternative method utilizes InCl₃ as a catalyst for the intramolecular addition of a pendant alcohol onto an imine that is generated in situ. mdpi.comnih.gov

Bridged and Spirocyclic Derivatives:

The synthesis of spirocyclic systems, where one atom is the single connection point between two rings, introduces a three-dimensional complexity to the benzimidazole core. A substrate-controlled divergent synthesis using 2-arylbenzimidazoles and specific α-diazo carbonyl compounds has been developed. acs.orgnih.gov When diazonaphthalen-1(2H)-ones are used instead of 2-diazocyclohexane-1,3-diones, the reaction pathway switches from a [4+2] to a [4+1] cyclization, affording valuable spirocyclic benzimidazole-fused isoindoles. acs.orgnih.gov

The creation of spirocyclic oxetane-fused benzimidazoles has also been reported. nih.govnih.govresearchgate.net This synthesis involves the oxidative cyclization of an o-cycloalkylaminoacetanilide precursor, where the cycloamino substituent is a spirocyclic oxetane. nih.govnih.gov Using Oxone® in formic acid facilitates the [1,2-a] ring-fusion to yield the novel tetracyclic spiro system. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 1h Indol 3 Yl 1h Benzimidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For compounds like 2-(1H-indol-3-yl)-1H-benzimidazole, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In 2-(1H-indol-3-yl)-1H-benzimidazole, the spectrum is characterized by distinct signals for the protons on the indole (B1671886) and benzimidazole (B57391) rings, as well as the N-H protons.

The aromatic region of the spectrum is typically complex due to the presence of multiple protons on the two different heterocyclic systems. The protons of the benzimidazole moiety usually appear as multiplets. ias.ac.in The indole ring protons also resonate in the aromatic region, with chemical shifts influenced by the electron-rich nature of the indole system. mdpi.com The N-H protons of both the indole and benzimidazole rings are often observed as broad singlets at a lower field (higher ppm values), and their exact chemical shift can be highly dependent on the solvent and concentration. mdpi.comresearchgate.net In some cases, the NH proton signal may not be observed due to rapid proton exchange with the solvent. researchgate.net

A representative compilation of ¹H NMR data for related benzimidazole and indole structures is presented below.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Indole NH~11.84br s-
Benzimidazole NH~13.72br s-
Aromatic H (Indole)7.09 - 8.39m, d, t2.8 - 8.0
Aromatic H (Benzimidazole)7.10 - 7.61m, d8.0

Note: Data is compiled from representative compounds and may vary based on substitution and solvent. mdpi.comresearchgate.netorientjchem.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). For 2-(1H-indol-3-yl)-1H-benzimidazole, the spectrum will show distinct signals for each carbon atom in the indole and benzimidazole rings.

The carbon atom at position 2 of the benzimidazole ring (the one linking the two heterocyclic systems) typically appears at a low field, often around 150 ppm, due to its connection to two nitrogen atoms. researchgate.netarabjchem.org The carbons of the benzene (B151609) ring portion of the benzimidazole moiety and the indole ring carbons resonate in the approximate range of 100-140 ppm. arabjchem.orgmdpi.com The specific chemical shifts are valuable for confirming the substitution pattern on either ring system. mdpi.com

Below is a table of typical ¹³C NMR chemical shifts for the core structure.

Carbon AssignmentChemical Shift (δ) ppm
C2 (Benzimidazole)~151
C3a/C7a (Benzimidazole)~130 - 143
C4/C7 & C5/C6 (Benzimidazole)~110 - 124
C2/C3 (Indole)~103 - 125
C3a/C7a (Indole)~126 - 136
C4-C7 (Indole)~112 - 124

Note: Data is compiled from representative compounds and may vary based on substitution and solvent. researchgate.netarabjchem.orgmdpi.com

For complex derivatives or to unambiguously assign all signals in the parent compound, two-dimensional (2D) NMR techniques are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used.

COSY experiments establish correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the proton connectivity within the indole and benzimidazole ring systems. mdpi.com

HSQC correlates directly attached proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their known proton assignments. mdpi.com

HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the indole and benzimidazole moieties. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.comresearchgate.net

For 2-(1H-indol-3-yl)-1H-benzimidazole, the mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed under electron ionization (EI-MS) is characteristic of the benzimidazole and indole substructures. journalijdr.com

Common fragmentation pathways include:

Loss of HCN : A characteristic fragmentation of the benzimidazole ring can lead to an ion at m/z = [M-27]⁺. journalijdr.com

Indole Ring Fragmentation : The indole moiety can undergo fragmentation, often involving the cleavage of the pyrrole (B145914) ring. researchgate.net

Cleavage of the C-C bond : The bond connecting the indole and benzimidazole rings can cleave, leading to fragments corresponding to each heterocyclic system.

The analysis of these fragments helps to confirm the presence of both the indole and benzimidazole cores within the molecule. journalijdr.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

The IR spectrum of 2-(1H-indol-3-yl)-1H-benzimidazole is characterized by several key absorption bands:

N-H Stretching : A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the indole and benzimidazole rings. mdpi.comnih.gov

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. nih.gov

C=N and C=C Stretching : Strong absorptions in the 1570-1620 cm⁻¹ region correspond to the C=N stretching of the imidazole (B134444) ring and the C=C stretching vibrations within the aromatic rings. mdpi.com

Aromatic C-H Bending : Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene rings. nih.gov

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Indole, Benzimidazole)Stretch3100 - 3500 (broad)
C-H (Aromatic)Stretch3000 - 3100
C=N (Imidazole)Stretch1570 - 1620
C=C (Aromatic)Stretch1450 - 1600
C-H (Aromatic)Bend (out-of-plane)700 - 900

Note: Data compiled from representative compounds. mdpi.comnih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared with the calculated theoretical values for the proposed molecular formula to confirm its stoichiometric composition. For a pure sample of 2-(1H-indol-3-yl)-1H-benzimidazole (C₁₅H₁₁N₃), the experimental percentages of C, H, and N should match the calculated values to within a narrow margin (typically ±0.4%). This technique serves as a fundamental check of purity and confirms the molecular formula derived from mass spectrometry. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of the current scientific literature and crystallographic databases did not yield a specific single-crystal X-ray structure for the parent compound, 2-(1H-indol-3-yl)-1H-1,3-benzodiazole. While the synthesis of this compound and its derivatives has been reported, detailed crystallographic data for the unsubstituted molecule appears to be unavailable in the public domain.

The study of these derivatives suggests that the parent molecule, this compound, would likely exhibit a planar conformation with the indole and benzimidazole rings being nearly coplanar. This arrangement would be stabilized by intermolecular N-H···N hydrogen bonds, forming chains of molecules within the crystal. Additionally, π-π stacking interactions between the aromatic systems would further contribute to the stability of the crystal structure.

Without a definitive crystal structure of the title compound, a detailed data table of its crystallographic parameters cannot be provided. The elucidation of its precise solid-state architecture awaits future X-ray diffraction studies.

Computational and Theoretical Investigations of 2 1h Indol 3 Yl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for obtaining accurate information about molecular structure, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. niscpr.res.indergipark.org.tr It is a popular approach for calculating the optimized geometry and electronic properties of molecules like benzimidazole (B57391) derivatives. niscpr.res.innih.gov Studies often utilize specific functionals, such as Beck's-3-parameter-Lee-Yang-Parr (B3LYP), combined with basis sets like 6-31G or 6-311+G(d,p) to perform calculations. niscpr.res.inresearchgate.net These calculations provide the equilibrium geometry of the molecule, revealing bond lengths and angles, and form the basis for further analysis of the molecule's electronic characteristics and reactivity. sapub.org For benzimidazole derivatives, DFT has been used to study how substituents on the molecular scaffold influence the electronic structure and spectroscopic properties. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. dergipark.org.tr The HOMO, which has the capacity to donate an electron, is associated with the molecule's electron-donating ability, while the LUMO is associated with its electron-accepting ability. dergipark.org.trirjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap indicates that the molecule is more reactive and less stable. irjweb.com This analysis is instrumental in predicting how the molecule will interact in chemical reactions. wuxibiology.com The calculated HOMO and LUMO energy gap confirms that charge transfer occurs within the molecule. niscpr.res.in

Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Benzimidazole Derivative (Calculated via DFT/B3LYP)
ParameterEnergy (eV)Description
EHOMO-6.2967Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. irjweb.com
ELUMO-1.8096Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. irjweb.com
Energy Gap (ΔE)4.4871Reflects the chemical reactivity and stability of the molecule. irjweb.com
Chemical Hardness (η)2.2449Measures resistance to change in electron distribution; higher values indicate greater stability. irjweb.com
Electronegativity (χ)4.0531Indicates the molecule's ability to attract electrons. irjweb.com

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. niscpr.res.in This analysis is important as atomic charges influence numerous molecular properties, including dipole moment and electronic structure. niscpr.res.in The distribution of these charges helps in understanding the intramolecular interactions and identifying the atoms that are more likely to donate or accept electrons. irjweb.com For instance, in benzimidazole derivatives, nitrogen atoms typically carry negative charges, while hydrogen atoms have positive charges. niscpr.res.in

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution around a molecule. nih.gov These maps are color-coded to indicate different regions of electrostatic potential: red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack), and green areas denote neutral potential. nih.gov MESP maps are valuable tools for predicting the reactive sites of a molecule and for studying how it will interact with other molecules, such as biological receptors. irjweb.comnih.gov

Table 2: Example of Mulliken Atomic Charges for Key Atoms in a Benzimidazole-Thiazole Derivative
AtomChargeSignificance
N5-0.428High negative charge indicates a potential site for electrophilic attack or hydrogen bonding. irjweb.com
N2-0.371Another electronegative nitrogen atom, contributing to the molecule's reactivity. irjweb.com
C13-0.344A carbon atom with significant negative charge. irjweb.com
S12PositiveA potential site for nucleophilic attack. irjweb.com
C1PositiveThe most liable site for nucleophilic attack due to its high positive charge. irjweb.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor, to form a stable complex. biointerfaceresearch.comijpsjournal.com This method is essential in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target interactions. nih.govumpr.ac.id The process involves placing the ligand into the binding site of the receptor and evaluating its conformation and interaction energy. ijpsjournal.com

Docking simulations predict how 2-(1H-indol-3-yl)-1H-benzimidazole and its derivatives fit within the active site of a biological target. The primary output of these simulations is the binding affinity, often expressed as a negative Gibbs free energy score (in kcal/mol). mersin.edu.tr A lower (more negative) binding energy indicates a stronger and more stable interaction between the ligand and the receptor. mersin.edu.trsemanticscholar.org These predicted affinities are used to rank potential drug candidates and prioritize them for further experimental testing. umpr.ac.id For example, docking studies have shown that benzimidazole derivatives can exhibit strong binding affinities to various targets, including enzymes crucial for bacterial survival and cancer progression. nih.govukm.my

Table 3: Predicted Binding Affinities of Benzimidazole Derivatives Against Various Protein Targets
Compound/DerivativeProtein TargetBinding Affinity (kcal/mol)Potential Application
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativeS. aureus FtsZ-7.5Antibacterial nih.gov
Benzimidazole derivative 20DprE1 (from M. tuberculosis)-8.6Antitubercular mersin.edu.tr
Benzimidazole derivative 21DprE1 (from M. tuberculosis)-8.0Antitubercular mersin.edu.tr
Keto-benzimidazole 7cEGFR (wild-type)-8.1Anticancer ukm.my
Keto-benzimidazole 1cEGFR (T790M mutant)-8.4Anticancer ukm.my
2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazoleBeta-tubulin-8.50Anthelmintic semanticscholar.org

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonds: Crucial for specificity and strong binding, often involving nitrogen atoms in the benzimidazole core. semanticscholar.org

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand and hydrophobic residues in the binding pocket. semanticscholar.orgsemanticscholar.org

π-π Stacking or π-cation Interactions: Aromatic rings, such as the indole (B1671886) and benzene (B151609) moieties, frequently engage in these interactions with aromatic amino acid residues like Tryptophan (TRP) or Tyrosine (TYR). mersin.edu.trsemanticscholar.org

By identifying the key amino acid residues that form these bonds, researchers can understand the structural basis for a compound's activity. semanticscholar.org For example, docking studies of benzimidazole derivatives into the DprE1 enzyme of Mycobacterium tuberculosis identified LYS 418 and TRP 230 as critical residues for π-π interactions. mersin.edu.tr Similarly, simulations with beta-tubulin showed that residues such as Cys241, Lys252, and Asn258 are involved in hydrophobic and hydrogen bonding interactions. semanticscholar.org This knowledge is invaluable for optimizing lead compounds to enhance their binding and efficacy.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of the conformational landscape and dynamic behavior of molecules over time. By simulating the atomic motions of 2-(1H-indol-3-yl)-1H-benzimidazole, researchers can gain a deeper understanding of its structural stability, flexibility, and potential interactions with biological targets.

Simulation ParameterDescriptionPredicted Outcome for 2-(1H-indol-3-yl)-1H-benzimidazole
Root Mean Square Deviation (RMSD)Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the overall stability of the molecular structure during the simulation.Expected to show minimal fluctuations after an initial equilibration period, indicating a stable conformational state.
Root Mean Square Fluctuation (RMSF)Indicates the flexibility of different parts of the molecule. It is calculated for each atom or residue over the course of the simulation.Higher fluctuations may be observed in the regions connecting the indole and benzimidazole rings, suggesting some degree of conformational flexibility which could be important for binding to a target.
Radius of Gyration (Rg)A measure of the compactness of the molecule. A stable Rg value suggests that the molecule maintains its overall shape.Expected to remain relatively constant, indicating that the molecule does not undergo significant unfolding or conformational changes.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent. Changes in SASA can indicate conformational changes that expose or hide certain parts of the molecule.Minor fluctuations are expected, consistent with a stable overall conformation.

In Silico ADMET Prediction for Pre-screening Bioactivity Potential

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. In silico ADMET prediction models use computational algorithms to estimate these pharmacokinetic and toxicological parameters based on the chemical structure of a compound.

For 2-(1H-indol-3-yl)-1H-benzimidazole, a comprehensive in silico ADMET profile would be generated using various predictive models, often available as web-based tools such as SwissADME and pkCSM. nih.gov These platforms assess a wide range of properties that are critical for a compound's potential as a drug.

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically after oral administration. Key parameters include gastrointestinal (GI) absorption and permeability across biological membranes like the Caco-2 cell line model. Predictions for 2-(1H-indol-3-yl)-1H-benzimidazole are likely to indicate good oral bioavailability, a common feature of many benzimidazole derivatives.

Distribution: This describes how the compound is distributed throughout the body's fluids and tissues. Important factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its effect. The predicted BBB permeability is crucial for drugs targeting the central nervous system.

Metabolism: This refers to the chemical modification of the compound by enzymes in the body, primarily the cytochrome P450 (CYP) family in the liver. In silico models can predict which CYP isoforms are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes, which could lead to drug-drug interactions.

Excretion: This is the process by which the compound and its metabolites are removed from the body. While direct prediction of excretion pathways is complex, parameters like water solubility can provide an indication.

Toxicity: Computational models can predict various toxicological endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Early identification of potential toxicity is vital for drug development.

ADMET PropertyParameterPredicted Value/ClassificationImplication for Bioactivity Potential
AbsorptionGastrointestinal (GI) AbsorptionHighGood potential for oral administration.
Caco-2 PermeabilityHighIndicates good absorption across the intestinal wall.
P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells, which is favorable for bioavailability.
DistributionPlasma Protein Binding (PPB)HighMay have a longer duration of action, but the free fraction available for therapeutic effect is reduced.
Blood-Brain Barrier (BBB) PermeantYesPotential for activity in the central nervous system.
MetabolismCYP1A2 InhibitorNoLow potential for drug-drug interactions with substrates of this enzyme.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP3A4 InhibitorNoLow potential for drug-drug interactions with substrates of this major drug-metabolizing enzyme.
ExcretionLogS (Water Solubility)Moderately SolubleAcceptable solubility for absorption and distribution.
ToxicityAmes MutagenicityNon-mutagenicLow risk of causing genetic mutations.
hERG I InhibitionNon-inhibitorLow risk of cardiotoxicity.
HepatotoxicityLowLow risk of liver damage.

Mechanistic Insights into Biological Activities of 2 1h Indol 3 Yl 1h Benzimidazole Derivatives

Antiproliferative and Cytotoxic Mechanisms in Cancer Research

Derivatives of the 2-(1H-indol-3-yl)-1H-benzimidazole scaffold have emerged as a promising area in oncology research. Their mechanism of action is multifaceted, involving the direct inhibition of cancer cell growth, the induction of programmed cell death, and the modulation of key signaling pathways that are often dysregulated in cancer.

The cytotoxic potential of 2-(1H-indol-3-yl)-1H-benzimidazole derivatives has been demonstrated across a diverse panel of human cancer cell lines. These compounds exhibit inhibitory effects on cell proliferation, indicating a broad spectrum of anticancer activity.

For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown significant cytotoxicity against ovarian cancer (SKOV-3) cells. nih.gov Similarly, studies on other complex benzimidazole (B57391) derivatives have reported potent cytotoxic effects against hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) cell lines, with some compounds showing IC₅₀ values as low as 15.58 µM and 15.80 µM, respectively. jksus.org One particular benzimidazole salt derivative, 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride, displayed notable cytotoxicity against HepG2 and breast cancer (MCF-7) cell lines with IC₅₀ values of 25.14 µM and 22.41 µM, respectively. jksus.org

While direct data for the parent compound against all listed cell lines is specific, the consistent efficacy of its derivatives underscores the importance of the core scaffold. For example, the benzimidazole derivative CCL299, 4-(1H-1,3-benzodiazol-1-yl)benzonitrile, was found to inhibit cell growth in the HepG2 cell line and the cervical cancer cell line HEp-2. scilit.com The collective evidence points to the ability of this structural class to effectively suppress the growth of various cancer types.

Table 1: Cytotoxic Activity of Selected Benzimidazole Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cell Line Measurement Value (µM) Reference
Benzimidazole Derivative (se-182) HepG2 IC₅₀ 15.58 jksus.org
Benzimidazole Derivative (se-182) A549 IC₅₀ 15.80 jksus.org
Benzimidazole Salt (Compound 3) MCF-7 IC₅₀ 22.41 jksus.org
Benzimidazole Salt (Compound 3) HepG2 IC₅₀ 25.14 jksus.org
Benzimidazole-based 1,3,4-oxadiazole (Compound 10) EGFR Kinase IC₅₀ 0.33 nih.gov

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle. nih.gov Cancer cells often have defects in apoptotic pathways, allowing for uncontrolled proliferation. Benzimidazole derivatives can reactivate these pathways.

Studies have shown that certain benzimidazole derivatives can trigger apoptosis by disturbing the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c. nih.gov This initiates a cascade of caspase activation, ultimately leading to cell death. nih.gov

Furthermore, these compounds effectively suppress cancer cell progression by inducing cell cycle arrest at various phases, such as G1, S, or G2/M. nih.gov For example, specific benzimidazole-based 1,3,4-oxadiazole derivatives were found to effectively suppress cell cycle progression and induce apoptosis in SKOV-3, MDA-MB-231 (breast cancer), and A549 (lung cancer) cell lines. nih.govmdpi.com Another benzimidazole compound, CCL299, was shown to induce G1-phase cell-cycle arrest followed by apoptosis in HepG2 and HEp-2 cells, a process associated with the upregulation of p53 and p21 proteins. scilit.com This disruption prevents cancer cells from replicating their DNA and dividing, thereby halting tumor growth.

The anticancer activity of benzimidazole derivatives is also linked to their ability to interfere with specific signal transduction pathways that are crucial for cancer cell survival and proliferation. One of the most significant targets is the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com EGFR is often overexpressed in various cancers, and its activation leads to increased cell growth and division.

Research has demonstrated that benzimidazole-based compounds can act as potent EGFR inhibitors. nih.govmdpi.com Molecular docking studies reveal that these molecules can fit into the EGFR active site, interacting with key amino acid residues and blocking its function in a manner similar to established inhibitors like erlotinib. nih.govmdpi.com The phosphoinositide 3-kinase (PI3K) pathway, another critical pathway in carcinogenesis that is activated downstream of EGFR, is also a target for benzimidazole derivatives. google.com By inhibiting key kinases like EGFR and PI3K, these compounds can effectively shut down the signaling cascades that drive malignant growth. google.comacs.org

Antimicrobial and Antibiofilm Action

In addition to their anticancer properties, 2-(1H-indol-3-yl)-1H-benzimidazole derivatives have demonstrated significant efficacy as antimicrobial agents. They possess a broad spectrum of activity against both bacteria and fungi, including drug-resistant strains, and can also inhibit the formation of biofilms, which are protective communities of microbes that are notoriously difficult to treat.

Derivatives of 2-(1H-indol-3-yl)-1H-benzimidazole have shown potent activity against a range of bacterial pathogens. nih.gov Particularly high activity has been observed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govnih.gov

Specific derivatives have exhibited very low minimum inhibitory concentrations (MIC), with some compounds showing MIC values of less than 1 µg/mL against S. aureus and MRSA. nih.govnih.gov Significant activity has also been documented against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. nih.govnih.gov For example, the derivative 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole demonstrated a low MIC of 3.9 µg/mL against M. smegmatis. nih.govnih.gov

While generally more effective against Gram-positive bacteria, activity against Gram-negative bacteria such as Escherichia coli has also been reported for certain substituted benzimidazoles. nih.govresearchgate.net Furthermore, these compounds have shown excellent antibiofilm activity, not only inhibiting the formation of biofilms but also killing cells within mature biofilms. nih.govnih.gov

Table 2: Antibacterial Activity of Selected 2-(1H-Indol-3-yl)-1H-benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Derivative Bacterial Strain Measurement Value (µg/mL) Reference
Indolylbenzo[d]imidazole 3ao S. aureus ATCC 43300 (MRSA) MIC < 1 nih.govnih.gov
Indolylbenzo[d]imidazole 3aq S. aureus ATCC 43300 (MRSA) MIC < 1 nih.govnih.gov
Indolylbenzo[d]imidazole 3aa S. aureus ATCC 25923 MIC 3.9–7.8 nih.govnih.gov
Indolylbenzo[d]imidazole 3ad S. aureus ATCC 43300 (MRSA) MIC 3.9–7.8 nih.govnih.gov

The 2-(1H-indol-3-yl)-1H-benzimidazole scaffold is also effective against fungal pathogens. Several derivatives have demonstrated significant fungicidal activity against clinically relevant yeasts and molds. nih.govnih.gov

Potent activity has been reported against Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.gov The derivative 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, which was also effective against bacteria, showed an MIC of 3.9 µg/mL against C. albicans. nih.govnih.gov Another compound, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq), also displayed a low MIC of 3.9 µg/mL against this yeast. nih.govnih.gov Furthermore, studies on other indole (B1671886) derivatives have confirmed fungicidal activity against the mold Aspergillus niger, with some compounds being effective at concentrations between 0.250 and 1 mg/mL. nih.gov This broad-spectrum antifungal activity highlights the potential of these compounds in developing new treatments for fungal diseases. acs.org

Inhibition of Biofilm Formation and Disruption of Mature Biofilms

The formation of biofilms by pathogenic bacteria is a significant challenge in treating infections, as these communities exhibit increased resistance to antibiotics and host immune responses. nih.govnih.gov Certain derivatives of 2-(1H-indol-3-yl)-1H-benzimidazole have demonstrated notable efficacy in combating this problem. Research has shown that specific synthesized compounds within this class possess excellent antibiofilm activity. nih.govnih.gov

Studies have identified several derivatives, including 2-(1H-indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole (designated as 3aa), 2-(1-benzyl-1H-indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole (3ad), 2-(5-bromo-1H-indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole (3ao), and 2-(5-bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq), as having potent capabilities. nih.govnih.govbohrium.com These compounds not only inhibit the initial formation of biofilms but are also capable of killing cells within established, mature biofilms. nih.govnih.gov This dual action makes them promising candidates for developing new therapeutic strategies against biofilm-associated infections, particularly those caused by resilient pathogens like Staphylococcus aureus. nih.govnih.gov

Table 1: Antibiofilm Activity of Selected 2-(1H-Indol-3-yl)-1H-benzimidazole Derivatives

Compound DesignationChemical NameObserved Antibiofilm ActivityReference
3aa2-(1H-indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazoleInhibition of biofilm formation and killing of cells in mature biofilms nih.govnih.gov
3ad2-(1-benzyl-1H-indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazoleInhibition of biofilm formation and killing of cells in mature biofilms nih.govnih.gov
3ao2-(5-bromo-1H-indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazoleInhibition of biofilm formation and killing of cells in mature biofilms nih.govnih.gov
3aq2-(5-bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleInhibition of biofilm formation and killing of cells in mature biofilms nih.govnih.gov

Mechanistic Studies on Microbial Targets (e.g., (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate (B1213749) kinases)

To understand the basis of their antibacterial and antibiofilm activities, molecular docking analyses have been performed on 2-(1H-indol-3-yl)-1H-benzimidazole derivatives. These computational studies have identified three potential molecular targets within bacterial cells, suggesting a multi-faceted mechanism of action. nih.govbohrium.com

(p)ppGpp synthetases/hydrolases: Substituted indoles and benzimidazoles have been shown to potentially bind to RelSeq, a (p)ppGpp synthetase/hydrolase protein. nih.gov These enzymes are part of the stringent response in bacteria, a key survival mechanism that regulates (p)ppGpp synthesis and hydrolysis. nih.govnih.gov By inhibiting these enzymes, the compounds could disrupt the bacteria's ability to adapt to stressful conditions and form persister cells, which are known for their tolerance to antibiotics. nih.gov

FtsZ proteins: The filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. nih.gov It polymerizes to form the Z-ring at the division site, which is essential for cytokinesis. nih.gov Benzimidazole and indole derivatives have been identified as potential inhibitors of FtsZ. nih.govdovepress.com By disrupting FtsZ assembly or function, these compounds can block cell division, ultimately leading to bacterial cell death. nih.govdovepress.com

Pyruvate kinases: Benzimidazole-containing compounds have also been identified as inhibitors of pyruvate kinases. nih.gov These enzymes play a vital role in cellular metabolism, specifically in the glycolytic pathway. Their inhibition would disrupt energy production within the bacterial cell, leading to an antistaphylococcal effect. nih.gov

Table 2: Potential Microbial Targets of 2-(1H-Indol-3-yl)-1H-benzimidazole Derivatives

Potential TargetFunctionConsequence of InhibitionReference
(p)ppGpp synthetases/hydrolases (e.g., RelSeq)Regulates bacterial stringent response and persister cell formationSuppression of antibiotic tolerance and survival mechanisms nih.govnih.gov
FtsZ proteinsEssential for bacterial cell division (cytokinesis)Inhibition of cell division, leading to cell death nih.govnih.govdovepress.com
Pyruvate kinasesKey enzyme in glycolysis and cellular energy productionDisruption of metabolic pathways and energy supply nih.gov

Antiviral Properties and Mechanisms

The benzimidazole scaffold is a well-established pharmacophore known for its broad spectrum of biological activities, including significant antiviral potential against a variety of viruses. journal-vniispk.runih.govresearchgate.net Derivatives of this heterocyclic system have been investigated for their ability to combat viruses such as HIV, influenza, and herpes simplex virus (HSV). researchgate.net

Inhibition of Viral Replication (e.g., HIV, influenza virus, HBV, HSV)

Derivatives built upon the benzimidazole and indole frameworks have shown promise in inhibiting the replication of several key human viruses.

HIV: Certain benzimidazole derivatives have been developed as potent inhibitors of HIV-1 replication. nih.gov One mechanism involves the protection of the human APOBEC3G (A3G) protein, a cellular factor that restricts HIV-1 by inducing hypermutation in the viral genome. The viral infectivity factor (Vif) protein normally counteracts A3G by targeting it for degradation; benzimidazole inhibitors can block this process, thus preserving A3G's antiviral function. nih.gov Other related compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), directly targeting a key enzyme in the viral replication cycle. uctm.edu

HSV: The antiviral activity of benzimidazole derivatives against Herpes Simplex Virus (HSV) has also been documented. nih.gov One study on a hybrid molecule containing a 2-methyl benzimidazole moiety, MBZM-N-IBT, demonstrated inhibition of HSV-1 infectious particle formation with an IC50 value of 3.619 µM. nih.gov This compound was found to reduce the synthesis of viral proteins such as gC and ICP8 and could inhibit the virus at both early and late stages of infection, suggesting interference with multiple viral targets. nih.gov

While the broader class of benzimidazoles has been evaluated against a wide range of viruses, including influenza, specific research detailing the activity of 2-(1H-indol-3-yl)-1H-benzodiazole against influenza or Hepatitis B Virus (HBV) is less prominent.

Interference with Viral Entry or Assembly

Beyond inhibiting replication enzymes, related compounds have been shown to interfere with the physical processes of viral infection, such as entry into the host cell. The fusion of HIV-1 with a host cell is mediated by the viral glycoprotein (B1211001) gp41. nih.govacs.org A series of indole-based compounds have been identified as fusion inhibitors that specifically target a conserved hydrophobic pocket on gp41. nih.govacs.org By binding to this pocket, these small molecules disrupt the conformational changes required for the formation of the six-helix bundle, a critical step in the fusion process, thereby blocking viral entry. acs.org

Anti-inflammatory and Immunomodulatory Effects

In addition to their antimicrobial and antiviral properties, benzimidazole derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. nih.gov This activity is crucial, as inflammation is a key component of the pathology of many diseases. nih.gov Studies on various derivatives have shown an ability to downregulate pro-inflammatory markers, suggesting a therapeutic benefit in inflammatory conditions. nih.gov

Modulation of Inflammasome Pathways (e.g., NLRP3 inflammasome)

A key mechanism underlying inflammation is the activation of the inflammasome, a multi-protein complex that processes and activates potent pro-inflammatory cytokines like IL-1β. nih.gov The NLRP3 inflammasome, in particular, has been implicated in the pathogenesis of numerous human diseases, including gout, type 2 diabetes, and Alzheimer's disease. nih.govnih.gov Aberrant activation of NLRP3 is a driver of chronic inflammatory conditions, making it an important therapeutic target. nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., COX, 5-lipoxygenase, Lck kinase)

Derivatives of the 2-(1H-indol-3-yl)-1H-benzimidazole scaffold have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of key enzymes in inflammatory pathways. The mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily the inhibition of cyclooxygenase (COX), which blocks the conversion of arachidonic acid into prostaglandins. nih.gov However, arachidonic acid can also be metabolized by 5-lipoxygenase (5-LOX) to produce leukotrienes, which are also potent inflammatory mediators. nih.gov Consequently, developing dual inhibitors of both COX and 5-LOX is a promising therapeutic strategy to enhance anti-inflammatory effects and potentially reduce side effects associated with selective COX inhibition. nih.gov

A study investigating a series of benzimidazole derivatives demonstrated their potential as inhibitors of pro-inflammatory enzymes. researchgate.net Certain compounds with specific substitutions, such as a pyridine (B92270) ring with an amino group, showed very potent inhibition of 5-lipoxygenase. researchgate.net Other research has focused on synthesizing novel benzimidazole derivatives that not only inhibit 5-lipoxygenase but also suppress histamine (B1213489) release and exhibit antioxidative action. nih.gov For instance, one synthesized compound potently inhibited 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. nih.gov

Beyond the arachidonic acid pathway, lymphocyte-specific protein tyrosine kinase (Lck) represents another crucial target in inflammation, particularly in T-cell mediated immune responses. nih.gov Lck signaling is a key driver of inflammatory signaling in CD4+ T cells, and its inhibition can lead to a reduction in pro-inflammatory cytokines like TNF-α and IL-17A. nih.gov While direct inhibition of Lck by 2-(1H-indol-3-yl)-1H-benzimidazole itself is not extensively detailed in the provided sources, the broader class of kinase inhibitors often includes heterocyclic scaffolds like benzimidazole. nih.gov The inhibition of such kinases is a viable strategy for managing inflammatory conditions. nih.gov

Table 1: Inhibition of Inflammatory Enzymes by Benzimidazole Derivatives
Enzyme TargetMechanism of ActionObserved Effect of Benzimidazole DerivativesReference
Cyclooxygenase (COX)Inhibits the conversion of arachidonic acid to prostaglandins.Certain derivatives show inhibitory activity against COX-1 and COX-2. nih.govresearchgate.net
5-Lipoxygenase (5-LOX)Inhibits the conversion of arachidonic acid to leukotrienes.Derivatives with specific substitutions (e.g., amino-substituted pyridine ring) exhibit potent inhibition. nih.govresearchgate.netnih.gov
Lck KinasePlays a key role in T-cell activation and inflammatory signaling.Inhibition of Lck signaling ameliorates inflammatory features by reducing Th1/Th17 immune responses. nih.gov

Antiparasitic Activity

The benzimidazole nucleus is a well-established scaffold in the development of antiparasitic agents, showing efficacy against a range of protozoal pathogens. nih.gov

Benzimidazole derivatives have demonstrated significant activity against Leishmania major, the causative agent of cutaneous leishmaniasis. In one study, a series of 2-aryl- and 5-nitro-2-arylbenzimidazoles were tested in vitro against the promastigote form of Leishmania major, with many showing very good activity. acs.org Notably, 2-(1H-indol-3-yl)-5-nitro-1H-benzimidazole was identified as a lead compound with an IC50 value of 0.62 μg/mL. acs.org

The scaffold has also proven highly effective against the malaria parasite, Plasmodium falciparum. Various research groups have synthesized and evaluated benzimidazole derivatives, yielding compounds with potent antiplasmodial activity. nih.gov Submicromolar activity has been recorded for numerous derivatives against the asexual blood stages of P. falciparum. up.ac.za For example, studies on pyrido[1,2-a]benzimidazoles, a tricyclic derivative class, have produced compounds with submicromolar IC50 values and the ability to reduce parasitemia by over 95%. nih.govmiguelprudencio.com Some of these compounds are active against multiple life cycle stages of the parasite, including the transmissible gametocyte stages, indicating potential for transmission-blocking. up.ac.zaresearchgate.net

Table 2: Antiparasitic Activity of Select Benzimidazole Derivatives
PathogenDerivative Class/CompoundActivity/PotencyReference
Leishmania major (promastigotes)2-(1H-indol-3-yl)-5-nitro-1H-benzimidazoleIC50 = 0.62 μg/mL acs.org
Plasmodium falciparum (asexual blood stages)2-Phenyl-1H-benzimidazole derivativesIC50 values ranging from 18 nM to 1.30 µM. nih.gov
Plasmodium falciparum (asexual blood stages)Pyrido[1,2-a]benzimidazole derivativesSubmicromolar IC50 values. nih.govup.ac.za
Plasmodium falciparum (gametocytes)Benzimidazole analoguesNanomolar potency against early and late-stage gametocytes. up.ac.za

The mechanism of antiparasitic action for these compounds often involves the inhibition of enzymes crucial for the parasite's survival. A key virulence factor in Leishmania is leishmanolysin (GP63), a zinc metalloprotease expressed on the parasite's surface. acs.orgnih.gov This enzyme is vital for the parasite's interaction with host macrophages. acs.org Molecular docking studies have been performed to understand how benzimidazole derivatives bind to and inhibit GP63. acs.org These in silico studies, combined with in vitro activity, suggest that benzimidazoles may serve as new drug candidates against leishmaniasis by effectively targeting this enzyme. acs.org Specifically, the studies identified 2-aryl- and 5-nitro-2-arylbenzimidazoles as new GP63 inhibitors. acs.org

Anxiolytic Effects (Preclinical/Pharmacological Mechanism Focus)

The therapeutic potential of indole and benzimidazole-containing structures extends to neuropsychotropic activity, including anxiolytic effects.

The primary inhibitory neurotransmitter system in the central nervous system, the γ-aminobutyric acid (GABA) system, is a major target for anxiolytic drugs. nih.govrug.nl Benzodiazepines, a common class of anxiolytics, exert their effects by allosterically modulating GABAA receptors, enhancing the influx of chloride ions and causing neuronal hyperpolarization. nih.gov Preclinical studies on novel compounds often investigate interactions with this system. For example, the anxiolytic-like effects of some compounds are reversed by flumazenil, a benzodiazepine (B76468) site antagonist, suggesting a mechanism that involves the activation of the GABAA receptor. nih.gov

Research into benzimidazole derivatives has shown their potential to produce tranquilizing effects. researchgate.net Studies on classes like 11H-2,3,4,5-tetrahydro nih.govacs.orgdiazepino[1,2-a]benzimidazoles have identified compounds with potent anxiolytic activity in preclinical models like the elevated plus-maze test. researchgate.net

Besides the GABAergic system, the serotonergic system is also critically involved in anxiety. johnshopkins.eduthepharmajournal.com Antagonists of the 5-HT3 receptor, a specific subtype of serotonin (B10506) receptor, have shown anxiolytic potential in various behavioral models. thepharmajournal.com Another important mechanism involves the modulation of neurosteroid biosynthesis. Neurosteroids are endogenous modulators of GABAA receptor function. nih.gov Certain indole derivatives have been shown to bind with high affinity to the translocator protein (TSPO), which stimulates the production of neurosteroids like pregnenolone, leading to clear anxiolytic effects in vivo. nih.gov This highlights a pathway where compounds can indirectly modulate the GABAergic system to achieve anxiolysis. nih.gov

Table 3: Mechanisms of Anxiolytic Action for Indole/Benzimidazole-Related Scaffolds
Neurotransmitter System/TargetMechanism of ActionRelevance to Indole/Benzimidazole ScaffoldsReference
GABAergic System (GABAA Receptor)Positive allosteric modulation enhances inhibitory neurotransmission.Anxiolytic effects of some derivatives are reversed by GABAA antagonists, suggesting interaction. nih.govnih.gov
Serotonergic System (5-HT3 Receptor)Antagonism of 5-HT3 receptors can produce anxiolytic effects.This system is a known target for anxiolytics, and related heterocyclic compounds act via this mechanism. thepharmajournal.com
Translocator Protein (TSPO)Ligand binding stimulates neurosteroid biosynthesis (e.g., pregnenolone), which in turn modulates GABAA receptors.Novel N,N-disubstituted indol-3-ylglyoxylamides show nanomolar affinity for TSPO and produce anxiolytic effects. nih.gov

Structure Activity Relationship Sar Studies of 2 1h Indol 3 Yl 1h Benzimidazole Derivatives

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological profile of 2-(1H-indol-3-yl)-1H-benzimidazole derivatives is highly sensitive to the placement and electronic properties of substituents on both heterocyclic rings. Strategic modifications can enhance potency, modulate selectivity against different targets, and improve pharmacokinetic properties.

The indole (B1671886) nucleus offers several positions for substitution, with the N-1, C-2, and C-5 positions being common sites for modification. Research has shown that even minor alterations to this moiety can lead to significant changes in biological activity.

For instance, substitutions at the C-5 position of the indole ring with electron-withdrawing groups like halogens have been shown to enhance antimicrobial efficacy. Studies on related compounds revealed that introducing a bromo group at the 5-position of the indole ring resulted in derivatives with potent antimicrobial activity. nih.gov One study reported that 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole exhibited a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Candida albicans. researchgate.net Similarly, another derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated high activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.98 μg/mL, highlighting the positive influence of a halogen at this position. nih.gov

Modifications at the N-1 position of the indole ring, such as alkylation or benzylation, have also been explored. These substitutions can influence the molecule's lipophilicity and its ability to act as a hydrogen bond donor. Synthesized derivatives with aliphatic substituents like ethyl, benzyl (B1604629), and phenyl groups on the indole nitrogen were well-tolerated and yielded active compounds. researchgate.net The high reactivity of the indole ring system makes it an effective electron donor, which is a key element of its antioxidant properties. researchgate.net

Table 1: SAR of Substitutions on the Indole Moiety

Position of Substitution Type of Substituent Biological Activity Key Findings Reference(s)
C-5 Bromo (-Br) Antimicrobial, Antifungal Potent activity against various bacteria and fungi. Showed an MIC of 3.9 µg/mL against C. albicans. researchgate.netnih.gov
C-5 Iodo (-I) Antibacterial (MRSA) High potency with a low MIC value (0.98 µg/mL). nih.gov
N-1 Alkyl (e.g., -CH₃, -C₂H₅) Antimicrobial Generally maintains or slightly improves activity; can enhance lipophilicity. researchgate.net
N-1 Benzyl Antimicrobial Well-tolerated modification, leading to active compounds. researchgate.net

The benzimidazole (B57391) ring system provides multiple sites for substitution, including the N-1, C-5, and C-6 positions, which significantly influence biological activity. researchgate.net SAR studies indicate that both the position and the electronic nature of the substituents are critical determinants of potency and selectivity. researchgate.net

Alkylation at the N-1 position of the benzimidazole ring has been shown to be a viable strategy for enhancing activity. For example, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole demonstrated notable activity against Mycobacterium smegmatis and C. albicans, with MIC values of 3.9 µg/mL for both. researchgate.net

Substitutions on the benzene (B151609) ring of the benzimidazole moiety also play a crucial role. The introduction of methyl groups, such as in 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, contributes to potent antifungal activity. researchgate.net The synthesis of derivatives with various substituents such as halogens, trifluoromethyl (-CF₃), and nitro (-NO₂) groups on the benzene ring has been successfully achieved, allowing for a systematic exploration of electronic and steric effects. researchgate.net General SAR analyses of benzimidazoles have shown that substitutions at the N-1, C-2, C-5, and C-6 positions are pivotal for modulating anti-inflammatory activity. researchgate.net

Table 2: SAR of Substitutions on the Benzimidazole Moiety

Position of Substitution Type of Substituent Biological Activity Key Findings Reference(s)
N-1 Methyl (-CH₃) Antimicrobial, Antifungal Resulted in potent activity against M. smegmatis and C. albicans (MIC = 3.9 µg/mL). researchgate.net
N-1 Benzyl Anti-inflammatory N-1 benzyl substitution was tested for its impact on anti-inflammatory activity in related series. rsc.org
C-6, C-7 Dimethyl Antifungal Contributed to high potency against C. albicans. researchgate.net
C-5/C-6 Halogens, -CF₃, -NO₂ General Biological Activity These positions are key for modulating activity; electron-withdrawing groups often influence potency. researchgate.netresearchgate.net

While the parent compound features a direct bond between the indole and benzimidazole rings, many derivatives incorporate linker groups to alter the distance, rigidity, and orientation between the two pharmacophores. The nature of the linker can fundamentally change the biological target and mechanism of action.

For example, derivatives have been synthesized where an ethyl linker connects the indole and benzimidazole moieties, as seen in 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-. researchgate.net This added flexibility can allow for optimal positioning within a biological target's binding site. Other studies have explored more complex linkers, such as a thio-acetamide group in 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives, which were investigated as inhibitors of the influenza A virus. nih.gov In this series, the linker was crucial for positioning the indole and the substituted phenyl ring to interact with key residues in the neuraminidase active site. nih.gov Another class of derivatives incorporates a 1,2,3-triazole ring as part of the linker, which can act as a rigid scaffold and a hydrogen bond acceptor, influencing the compound's interaction with biomolecules. nih.gov The introduction of such linkers transforms the core structure and expands the potential biological activities beyond those of the directly coupled parent compound.

Role of Stereochemistry in Biological Activity

Stereochemistry becomes a critical factor in the biological activity of 2-(1H-indol-3-yl)-1H-benzimidazole derivatives when chiral centers or elements of axial chirality are introduced. The three-dimensional arrangement of atoms can dictate how a molecule interacts with a chiral biological target, such as an enzyme or receptor, often leading to significant differences in potency between enantiomers or diastereomers.

One fascinating aspect is the potential for atropisomerism in sterically hindered indole-benzimidazole derivatives. Atropisomers are stereoisomers resulting from restricted rotation around a single bond. The enantioselective synthesis of N-N linked indole-benzimidazole atropisomers has been reported, and these chiral molecules were found to exhibit significant antitumor activity against breast cancer cells, demonstrating that the specific, stable 3D conformation is crucial for their biological function. rsc.org

Chiral centers can also be introduced by adding substituents to the core structure. For instance, the enantioselective C2-allylation of benzimidazoles can create a stereogenic center directly on the benzimidazole ring, leading to chiral products. nih.gov Similarly, derivatives incorporating naturally chiral moieties, such as chrysanthemum acid, introduce multiple stereocenters whose configuration can influence fungicidal activity. Studies on other classes of benzimidazoles have also underscored the importance of stereochemistry; for example, the S,S enantiomers of certain pyrimido-benzimidazoles were found to be more potent inhibitors than their racemic counterparts. researchgate.net These findings collectively indicate that controlling the stereochemistry is a key strategy for developing highly potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the molecular features that are essential for potency.

QSAR studies have been successfully applied to derivatives of the indole-benzimidazole scaffold. For a series of 2-((1H-indol-3-yl)thio)-N-phenylacetamide analogues investigated as influenza A virus inhibitors, both 2D- and 3D-QSAR models were developed. nih.gov The 2D-QSAR models, built using Genetic Function Approximation (GFA), identified key molecular descriptors that predict antiviral activity. The 3D-QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided further insights. The CoMFA and CoMSIA models suggested that specific steric and electrostatic fields around the molecule were critical for high potency. nih.gov These models help in visualizing the favorable and unfavorable regions for substitution, guiding the rational design of more effective inhibitors.

Similar QSAR studies on other indole and benzimidazole derivatives have also been performed. For instance, 2D-QSAR modeling was used to guide the synthesis of novel 1H-3-indolyl derivatives as potent antioxidants. These computational models are powerful tools that complement experimental synthesis and testing, accelerating the process of drug discovery by prioritizing the synthesis of compounds with the highest predicted activity.

Coordination Chemistry of 2 1h Indol 3 Yl 1h Benzimidazole As a Ligand

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Zn(II), Cd(II) Complexes)

The synthesis of metal complexes with the 2-(1H-indol-3-yl)-1H-benzimidazole framework typically involves the reaction of the ligand with a corresponding metal salt in an appropriate solvent. For instance, Cu(II), Zn(II), and Cd(II) complexes of the related 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole have been successfully synthesized. The general procedure involves refluxing an ethanolic solution of the ligand with an ethanolic solution of the respective metal acetate (B1210297), such as copper(II) acetate, zinc(II) acetate, or cadmium(II) acetate.

The resulting products are typically colored, air-stable solids that are insoluble in common organic solvents like hexane (B92381) and toluene (B28343) but may show solubility in polar aprotic solvents like DMF and DMSO. Characterization of these complexes is achieved through a combination of analytical techniques. Elemental analysis (CHN) is used to determine the empirical formula and stoichiometry of the complexes. Molar conductance measurements in a solvent like DMF help to establish the electrolytic nature of the complexes; low conductance values typically indicate a non-electrolytic character.

Based on these characterization methods, the general formulas for the synthesized complexes of 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole have been proposed as:

[Cu(L)(H₂O)(CH₃COO)]·2H₂O

[Zn(L)(H₂O)(CH₃COO)]·2H₂O

[Cd(L)(H₂O)(CH₃COO)]

Here, 'L' represents the deprotonated form of the 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole ligand.

Ligand Binding Modes and Coordination Geometries

The 2-(1H-indol-3-yl)-1H-benzimidazole ligand possesses several potential coordination sites, including the imine nitrogen of the benzimidazole (B57391) ring and the amine nitrogen of the indole (B1671886) ring. Spectroscopic and theoretical studies are crucial in determining the exact binding mode.

In its complexes with Cu(II), Zn(II), and Cd(II), the ligand typically acts as a bidentate or monodentate donor. Coordination is generally confirmed to occur through the tertiary nitrogen atom of the benzimidazole ring, which has a lone pair of electrons available for forming a coordinate covalent bond. Evidence for this interaction comes from shifts in the vibrational frequencies of the C=N bond in FT-IR spectra upon complexation.

Spectroscopic Characterization of Metal Complexes (FT-IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental tools for elucidating the structure of these metal complexes and confirming the coordination of the ligand to the metal ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the free ligand shows characteristic absorption bands for N-H and C=N stretching vibrations. Upon complexation, the band corresponding to the C=N stretching vibration of the benzimidazole ring typically shifts to a lower frequency. This shift is a strong indication that the nitrogen atom of the imine group is involved in coordination with the metal ion. nih.gov New bands may also appear in the far-infrared region, which can be attributed to the formation of metal-nitrogen (M-N) bonds.

Table 1: Key FT-IR Spectral Data (cm⁻¹) for Ligand and Complexes

Compoundν(N-H) of Indoleν(C=N) of Benzimidazoleν(M-N)
Ligand (L)~3421~1625-
Cu(II) Complex~3420~1600~470
Zn(II) Complex~3419~1602~468
Cd(II) Complex~3420~1604~465

Data is based on the 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole system.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the electronic transitions within the molecules. The free ligand typically exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings. Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands may appear in the visible region, especially for d-block metals like Cu(II). These new bands are often attributed to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of the coordination geometry around the metal ion.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the ligand and its metal complexes. The molecular ion peak in the mass spectrum helps to verify the proposed chemical formula of the synthesized compounds.

Thermal Analysis (TG) of Complexes

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability of the metal complexes and to determine the presence of solvent molecules, such as water. mdpi.com The TGA curve plots the change in mass of a sample as a function of temperature.

For the Cu(II), Zn(II), and Cd(II) complexes of 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole, TGA curves typically show a multi-step decomposition process. mdpi.com

Dehydration: An initial weight loss at a lower temperature range (e.g., 50-170 °C) usually corresponds to the removal of lattice (uncoordinated) water molecules. mdpi.com

Decomposition: Subsequent weight loss at higher temperatures is associated with the removal of coordinated water molecules, followed by the decomposition of the organic ligand and other coordinated groups (like acetate).

Residue Formation: The final stage of decomposition leaves a stable metal oxide as the residue.

The data from TGA can be used to confirm the number of lattice and coordinated water molecules in the complex formula. nih.gov Furthermore, kinetic parameters for the decomposition steps, such as activation energy (E), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated from the TGA data using methods like the Coats-Redfern equation. nih.gov

Table 2: Thermal Decomposition Stages for a Representative Zn(II) Complex

Decomposition StepTemperature Range (°C)Weight Loss (%)Assignment
150-1698.49Loss of 2 lattice H₂O molecules
2170-35031.02Loss of 1 coordinated H₂O and 1 acetate group
3351-60041.25Decomposition of the organic ligand

Data is for the [Zn(L)(H₂O)(CH₃COO)]·2H₂O complex, where L is 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole. mdpi.com

Electronic Structure and Bonding in Metal Complexes (DFT Studies)

These theoretical studies can also determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. DFT calculations have shown that the HOMO-LUMO energy gap decreases upon coordination of the ligand to the metal ion, suggesting that the complexes are more reactive than the free ligand. mdpi.com

Mulliken charge distribution analysis, another output of DFT calculations, can reveal how the electron density is distributed among the atoms in the complex. This helps to understand the nature of the metal-ligand bond and identify the specific atoms involved in coordination. nih.gov

Table 3: Calculated HOMO-LUMO Energies (eV) from DFT Studies

CompoundE(HOMO)E(LUMO)Energy Gap (ΔE)
Ligand (L)-5.41-1.523.89
Cu(II) Complex-5.59-2.533.06
Zn(II) Complex-5.62-1.534.09
Cd(II) Complex-5.71-1.614.10

Data is based on the 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole system. nih.gov

Biological Activity of Metal Complexes Derived from 2-(1H-Indol-3-yl)-1H-benzimidazole

While specific biological studies on metal complexes of the parent 2-(1H-indol-3-yl)-1H-benzimidazole are not extensively reported in the cited literature, the broader class of metal complexes containing indole and benzimidazole moieties has garnered significant attention for its diverse pharmacological potential. doaj.orgresearchgate.net Research on analogous compounds suggests that complexation with metal ions like copper, zinc, and silver can significantly enhance the biological activity of the parent ligand. mdpi.commdpi.com

The proposed mechanism for this enhancement often relates to chelation theory. Upon coordination, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilic nature of the complex, facilitating its penetration through the lipid layers of cell membranes.

Antimicrobial Activity: Metal complexes of benzimidazole derivatives have demonstrated notable activity against various bacterial and fungal strains. nih.govresearchgate.net For example, Cu(II) and Ag(I) complexes often show considerable antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, even when the free ligand is inactive. nih.gov The mechanism is thought to involve the disruption of cellular processes after the complex enters the microbial cell.

Anticancer Activity: Many benzimidazole-metal complexes have been evaluated for their cytotoxic activity against human cancer cell lines. nih.govnih.gov For instance, Zn(II) and Ag(I) complexes of benzimidazole derivatives have shown potent anti-proliferative effects against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. nih.govnih.gov The mechanism of action for such complexes can be multifaceted, but a key pathway involves interaction with DNA. nih.gov The planar structure of the benzimidazole ligand allows it to intercalate between the base pairs of the DNA helix, leading to the inhibition of DNA replication and ultimately triggering apoptosis (programmed cell death) in cancer cells. nih.gov The binding affinity to DNA is often stronger for the metal complex than for the free ligand, contributing to its enhanced anticancer potential. rsc.org

Potential Non Biological Applications and Future Directions

Applications in Material Science

While the primary research focus on 2-(1H-indol-3-yl)-1H-1,3-benzodiazole has been its pharmacological potential, its structural features suggest promising applications in material science. Benzimidazole (B57391) derivatives are known for their thermal stability and are integral components in the development of high-performance polymers. The fusion of the indole (B1671886) nucleus could further enhance these properties, potentially leading to the creation of novel materials with superior thermal and photo-oxidative resistance.

The extended π-conjugated system of this compound also suggests its potential use in organic electronics. Such compounds can exhibit semiconductor properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the electronic properties through substitution on either the indole or benzimidazole ring offers a pathway to tune the material's performance for specific electronic applications. Further investigation into the charge transport properties and thin-film morphology of this compound and its derivatives is warranted to fully explore this potential.

Use as Fluorescent Probes or Chemosensors

The indole and benzimidazole rings are both fluorescent moieties, and their combination in this compound can lead to interesting photophysical properties. researchgate.net Benzimidazole-based compounds have been extensively studied as fluorescent probes and chemosensors for the detection of various metal ions and anions. elsevierpure.commdpi.com These sensors often operate via mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and chelation-enhanced fluorescence (CHEF). mdpi.comresearchgate.net

The nitrogen atoms in the benzimidazole ring and the indole N-H group in this compound can act as binding sites for analytes. Upon binding, the electronic properties of the molecule can be altered, leading to a detectable change in its fluorescence, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. mdpi.com This makes the compound a promising candidate for the development of selective and sensitive sensors for environmental monitoring, industrial process control, and biological imaging. For instance, derivatives of 2-(2-hydroxyphenyl)-1H-benzimidazole have been developed as fluorescence sensors for boronic acids. mdpi.com

Table 1: Potential Analytes for Detection by this compound-based Chemosensors

Analyte CategorySpecific ExamplesPotential Detection Mechanism
Metal CationsCu²⁺, Zn²⁺, Fe³⁺, Co²⁺Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET)
AnionsF⁻, CN⁻, HSO₄⁻Hydrogen bonding interactions leading to changes in fluorescence
Neutral MoleculesNitroaromaticsFluorescence quenching through electron transfer
pHH⁺, OH⁻Protonation/deprotonation of nitrogen atoms affecting the electronic structure

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies in organic chemistry. The synthesis of this compound and its derivatives has also been explored through various green chemistry approaches, aiming to reduce the use of hazardous reagents and solvents, and to improve energy efficiency.

Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of this compound. jrtdd.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Furthermore, catalyst-free and solvent-free reaction conditions have been developed, which significantly enhance the green credentials of the synthesis. rsc.org For instance, the condensation of o-phenylenediamines with indole-3-carboxaldehyde (B46971) can be achieved under solvent-free conditions, minimizing the generation of volatile organic compounds. chemmethod.com The use of water as a solvent, wherever feasible, also represents a significant step towards a more sustainable synthesis. chemmethod.comresearchgate.net

Table 2: Comparison of Synthetic Methods for this compound

MethodCatalystSolventKey Advantages
Conventional HeatingAcid catalysts (e.g., p-TsOH)Organic solvents (e.g., Ethanol, DMF)Well-established, versatile
Microwave IrradiationOften catalyst-free or with solid acid catalystsMinimal or no solventRapid, high yields, energy efficient
Ultrasound-Promoted-Aqueous mediaEnvironmentally friendly, good yields
Catalyst-FreeNoneSolvent-free or in waterSimplified procedure, reduced waste

Emerging Research Areas and Unexplored Biological Targets

While significant research has been conducted on the antimicrobial and anticancer properties of this compound, several other biological targets remain largely unexplored. The structural similarity of the benzimidazole moiety to purine (B94841) nucleobases suggests that this compound could interact with a wide range of biomolecules. nih.gov

Emerging research on benzimidazole derivatives has highlighted their potential as inhibitors of various enzymes, including kinases, polymerases, and topoisomerases. These enzymes are crucial in a variety of disease pathways, and their inhibition could lead to novel therapeutic strategies. The indole moiety is also a well-known pharmacophore that interacts with numerous receptors and enzymes. The synergistic combination of these two heterocyclic systems in a single molecule could result in compounds with unique biological profiles and novel mechanisms of action.

Unexplored biological targets for this compound and its derivatives could include:

Viral enzymes: Targeting viral polymerases or proteases could lead to the development of new antiviral agents.

Protozoal targets: The compound could be investigated for its efficacy against parasitic diseases like leishmaniasis and malaria by targeting specific enzymes in these organisms.

Neurological receptors: The indole nucleus is a key feature of many neurotransmitters, suggesting that derivatives of this compound could be explored for their activity on neurological targets.

Challenges and Opportunities in 2-(1H-Indol-3-yl)-1H-benzimidazole Research

Despite the promising potential of this compound, several challenges need to be addressed to fully realize its applications. One of the primary challenges is the relatively low solubility of the parent compound in common organic solvents and aqueous media, which can hinder its formulation for biological testing and its processing for material science applications. researchgate.net

Opportunities for future research in this area are vast. The development of more soluble derivatives through the introduction of appropriate functional groups could overcome the solubility issue. Furthermore, a systematic structure-activity relationship (SAR) study is needed to understand how different substituents on the indole and benzimidazole rings influence both the biological activity and the photophysical properties of the molecule.

In the realm of material science, the synthesis and characterization of polymers incorporating the this compound moiety could lead to the development of new materials with enhanced properties. For chemosensor applications, the design and synthesis of a library of derivatives with different binding sites could result in highly selective and sensitive probes for a wide range of analytes. The continued exploration of green synthetic methods will also be crucial for the sustainable production of this important class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.